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Introduction
The XTT (2,3-Bis-(2-Methoxy-4-Nitro-5-Sulfophenyl)-2H-Tetrazolium-5-Carboxanilide) assay is

a widely used colorimetric method for determining cell viability and proliferation.[1][2] This

assay is based on the principle that metabolically active cells can reduce the yellow tetrazolium

salt XTT to a water-soluble orange formazan product.[1] This conversion is primarily carried out

by mitochondrial dehydrogenase enzymes in viable cells. The amount of the orange formazan

product is directly proportional to the number of metabolically active (living) cells in the sample.

The intensity of the orange color is quantified by measuring the absorbance at a specific

wavelength, typically between 450 and 500 nm, using a microplate reader.[1] This application

note provides a detailed protocol for performing the XTT assay and a step-by-step guide for

calculating cell viability from the resulting absorbance values.

Principle of the XTT Assay
The core of the XTT assay lies in the enzymatic reduction of the XTT compound. In viable cells,

mitochondrial dehydrogenases, such as NADH dehydrogenase, transfer electrons to XTT,

reducing it to a formazan dye. This process is dependent on the metabolic activity of the cells;

therefore, a higher absorbance reading corresponds to a greater number of viable cells. To

enhance the efficiency of XTT reduction, an intermediate electron acceptor, such as N-methyl

dibenzopyrazine methyl sulfate (PMS), is often included in the assay.[3]
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The following diagram illustrates the general workflow of the XTT cell viability assay.
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Caption: Experimental workflow for the XTT cell viability assay.

Detailed Experimental Protocol
This protocol is designed for a 96-well plate format but can be adapted for other formats.

Materials:

XTT reagent

Electron coupling reagent (e.g., PMS)

Phosphate Buffered Saline (PBS), sterile

Cell culture medium (without phenol red is recommended to avoid background absorbance)

96-well flat-bottom sterile microplates

Test compound

Control vehicle (e.g., DMSO, saline)

Microplate reader capable of measuring absorbance at 450-500 nm and a reference

wavelength of 630-690 nm.[3]

Procedure:

Cell Seeding:

Harvest and count cells that are in the logarithmic growth phase.

Dilute the cells to the desired concentration in complete cell culture medium. The optimal

cell density (typically 2,000-50,000 cells/well) should be determined empirically for each

cell line.[2][4]

Seed 100 µL of the cell suspension into each well of a 96-well plate.

Include wells with medium only to serve as a background control.[5]
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Incubate the plate overnight at 37°C in a humidified incubator with 5% CO2 to allow cells

to attach.[2][5]

Cell Treatment:

Prepare serial dilutions of the test compound in cell culture medium.

Carefully remove the medium from the wells and replace it with 100 µL of the medium

containing the test compound at various concentrations.

Include untreated control wells that receive only the vehicle used to dissolve the test

compound.

Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

XTT Assay:

Preparation of XTT Working Solution: Immediately before use, thaw the XTT reagent and

the electron coupling reagent.[2] Prepare the XTT working solution by mixing the XTT

reagent and the electron coupling reagent according to the manufacturer's instructions. A

common ratio is 50:1 (XTT:electron coupling reagent).[6]

Addition of XTT Reagent: Add 50 µL of the freshly prepared XTT working solution to each

well, including the background control wells.[1][4]

Incubation: Incubate the plate for 2 to 4 hours at 37°C in a CO2 incubator.[5] The optimal

incubation time may vary depending on the cell type and density and should be

determined empirically.[4]

Absorbance Measurement:

Gently shake the plate to ensure a uniform distribution of the colored formazan product.

Measure the absorbance of each well at a wavelength between 450 nm and 500 nm using

a microplate reader.[1]

It is recommended to also measure the absorbance at a reference wavelength between

630 nm and 690 nm to correct for non-specific background absorbance.[3]
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Data Presentation and Calculation of Cell Viability
For accurate calculation of cell viability, it is essential to properly subtract the background

absorbance and normalize the results to the untreated control.

Table 1: Raw Absorbance Data

Well Type Treatment
Replicate 1
(Absorbance
at 450 nm)

Replicate 2
(Absorbance
at 450 nm)

Replicate 3
(Absorbance
at 450 nm)

Background Medium Only

Control Vehicle

Treated
Compound

Conc. 1

Treated
Compound

Conc. 2

... ...

Table 2: Corrected Absorbance and Cell Viability Calculation

Treatment
Average Raw
Absorbance

Average
Background
Absorbance

Corrected
Absorbance

% Cell Viability

Vehicle (Control) 100%

Compound

Conc. 1

Compound

Conc. 2

... ...

Step-by-Step Data Analysis:
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Calculate the average background absorbance: Average the absorbance values from the

wells containing only cell culture medium.

Correct for background absorbance: Subtract the average background absorbance from the

absorbance reading of each well (both control and treated).

Corrected Absorbance = Absorbance of Sample - Average Absorbance of Blank

Calculate the average corrected absorbance for each condition: Average the corrected

absorbance values for each treatment group and the untreated control group.

Calculate the percentage of cell viability: Normalize the average corrected absorbance of the

treated cells to the average corrected absorbance of the untreated control cells.[7]

% Cell Viability = (Corrected Absorbance of Treated Cells / Corrected Absorbance of

Untreated Control Cells) x 100[6][7]

Mitochondrial Activity and XTT Reduction
The following diagram illustrates the simplified mechanism of XTT reduction by mitochondrial

enzymes.
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Caption: Simplified diagram of XTT reduction by mitochondrial dehydrogenases.

Conclusion
The XTT assay is a reliable and sensitive method for assessing cell viability. By following a

standardized protocol and performing accurate data analysis, researchers can obtain

reproducible and meaningful results. It is crucial to optimize assay conditions, such as cell

seeding density and incubation times, for each specific cell line to ensure the validity of the

data. Proper background correction and normalization to untreated controls are essential for

the accurate calculation of percent cell viability.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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